molecular formula C26H31N5O4Si B12897348 2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one

2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one

Cat. No.: B12897348
M. Wt: 505.6 g/mol
InChI Key: INPFZARXMRVOCI-PWRODBHTSA-N
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Description

2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a purine base linked to a modified oxolane ring. The presence of the tert-butyl(diphenyl)silyl group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include the protection of functional groups, formation of the oxolane ring, and subsequent attachment of the purine base. The tert-butyl(diphenyl)silyl group is introduced to protect the hydroxyl group during the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The presence of the tert-butyl(diphenyl)silyl group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl(diphenyl)silyl group in 2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C26H31N5O4Si

Molecular Weight

505.6 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C26H31N5O4Si/c1-26(2,3)36(17-10-6-4-7-11-17,18-12-8-5-9-13-18)34-15-20-19(32)14-21(35-20)31-16-28-22-23(31)29-25(27)30-24(22)33/h4-13,16,19-21,32H,14-15H2,1-3H3,(H3,27,29,30,33)/t19-,20+,21+/m0/s1

InChI Key

INPFZARXMRVOCI-PWRODBHTSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4C=NC5=C4N=C(NC5=O)N)O

Origin of Product

United States

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